3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
Description
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12BrNO2/c1-2-14-11-7-10(13-15-11)8-5-3-4-6-9(8)12/h3-6,11H,2,7H2,1H3 |
InChI Key |
QHKQMDDCSZLWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
-
- Formation of the oxazole ring (1,2-oxazole) via cyclization reactions.
- Introduction of the 2-bromophenyl substituent at position 3.
- Introduction of the ethoxy group at position 5.
-
- Use of suitable precursors such as α-haloketones or α-hydroxyketones with hydroxylamine derivatives or amidoximes.
- Control of temperature and reaction time to optimize yield and selectivity.
- Use of solvents such as toluene, ethanol, or other organic solvents.
- Purification by recrystallization or chromatographic techniques.
Specific Preparation Example (Inferred)
A plausible synthetic route for 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole could be:
- Starting Material: 2-Bromoacetophenone or 2-bromobenzaldehyde derivatives.
- Formation of Intermediate: Reaction with ethoxy-containing nucleophiles or ethoxy-substituted hydroxylamine derivatives to form an oxime or amidoxime intermediate.
- Cyclization: Intramolecular cyclization under acidic or basic conditions to form the 1,2-oxazole ring.
- Purification: Isolation of the product by column chromatography or recrystallization.
This approach aligns with general oxazole synthesis methods where α-haloketones react with hydroxylamine derivatives to yield oxazoles.
Literature Insights on Related Oxazole Syntheses
- Oxazole derivatives are often synthesized via reactions of α-haloketones with hydroxylamine or amidoximes, followed by cyclization under controlled conditions (temperature, solvent).
- The introduction of ethoxy substituents can be achieved by using ethoxy-containing starting materials or by alkylation reactions post ring formation.
- Bromophenyl substituents are commonly introduced by starting with brominated aromatic precursors, ensuring regioselectivity in substitution.
Analytical Data and Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of oxime | 2-Bromoacetophenone + hydroxylamine | 70-85 | Stirring in ethanol, room temperature |
| Cyclization | Acid or base catalysis, reflux in toluene | 60-80 | Temperature control critical |
| Ethoxy group introduction | Use of ethoxy-substituted intermediates or alkylation | Variable | Purification by chromatography required |
Note: These values are extrapolated from analogous oxazole syntheses due to limited direct data on this exact compound.
Purification and Characterization Techniques
- Purification: Silica gel column chromatography using ethyl acetate-hexane mixtures is effective for isolating the target compound with high purity.
- Characterization:
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | 2-Bromoacetophenone or brominated aromatic ketones |
| Key Reaction | Cyclization of α-haloketone with hydroxylamine derivatives |
| Substituent Introduction | Bromophenyl from starting material; ethoxy via ethoxy-substituted intermediates or alkylation |
| Reaction Conditions | Acid/base catalysis, reflux in organic solvents, temperature control |
| Purification Techniques | Column chromatography, recrystallization |
| Characterization Methods | NMR, MS, IR, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole with analogous derivatives:
Key Observations :
- Ethoxy vs. Methoxy: The ethoxy group at position 5 likely increases lipophilicity (higher XLogP) compared to methoxy analogs, improving membrane permeability but possibly reducing solubility .
Neuropharmacological Potential
- The furan-containing derivative 2e (4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol) exhibits potent MAO inhibition (IC50 = 0.82 µM) and antidepressant activity . The target compound’s bromophenyl group may similarly influence neurotransmitter systems, though its ethoxy substituent could modulate potency or selectivity.
Herbicidal Activity
- Pyroxasulfone, a sulfonyl-substituted isoxazoline, demonstrates pre-emergence herbicidal activity by inhibiting very-long-chain fatty acid synthesis . The target compound’s bromine and ethoxy groups may confer distinct herbicidal properties, though its lack of sulfonyl or fluorinated groups (critical for pyroxasulfone’s efficacy) might limit direct comparison.
Biological Activity
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring structure, which incorporates nitrogen and oxygen atoms. The presence of a bromophenyl substituent and an ethoxy group contributes significantly to its chemical reactivity and potential biological activities. This compound's biological activity remains an area of active research, with preliminary studies suggesting a range of pharmacological properties.
Anticancer Properties
Research indicates that oxazole derivatives, including 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole, may exhibit anticancer activities. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range . Although specific data on this compound's anticancer activity is limited, its structural similarities to other active oxazole derivatives suggest potential efficacy.
Table 1: Comparison of IC50 Values for Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (related oxazole) | MCF-7 | 15.63 |
| Compound B (related oxazole) | U-937 | 0.12 |
| 3-(2-Bromophenyl)-5-ethoxy... | MCF-7 (predicted) | TBD |
The mechanism by which oxazole derivatives exert their biological effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have shown that certain oxazole derivatives can increase the expression of pro-apoptotic proteins such as p53 and activate caspase pathways in cancer cells . Understanding these mechanisms for 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole requires further investigation into its interaction with cellular targets.
Antimicrobial Activity
Preliminary investigations into the biological activity of similar oxazole compounds have revealed antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains and fungi . The potential antimicrobial activity of 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole could be attributed to the presence of the bromine atom in its structure, which often enhances biological activity.
Synthetic Pathways
The synthesis of 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole can be achieved through several established methods typical for oxazole derivatives. These synthetic routes are crucial for modifying the compound to enhance its biological activity or to create analogs for further study .
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of compounds like 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole, in vivo studies are essential for understanding their pharmacokinetics and therapeutic potential. Research on related compounds has indicated promising results in animal models; however, specific studies on this compound are still required to validate these findings .
Q & A
Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole, and how can reaction efficiency be optimized?
Answer: Two primary methods are documented:
- Traditional Alkylation: Reacting 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes in a basic alcoholic medium (e.g., 2-propanol with KOH), followed by neutralization to pH 7 .
- Microwave-Assisted Synthesis: Using a Milestone Flexi Wave system with methyl or 1-propyl alcohol and HCl, heated at 150°C for 45 minutes under 14.4 bar pressure. This method reduces reaction time and improves yield compared to traditional methods .
Optimization Tips: Monitor reaction progress via GC-MS (e.g., Agilent 7890B) to confirm completion .
Q. How can the crystal structure of 3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole be determined experimentally?
Answer: Use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Growing high-quality crystals via slow evaporation.
- Collecting intensity data with a diffractometer (e.g., Bruker D8 Venture).
- Refining structures using SHELXL, which is robust for small-molecule crystallography and supports high-resolution data .
Validation: Cross-check with spectroscopic data (e.g., NMR, FT-IR) to confirm molecular geometry .
Q. What assays are suitable for preliminary evaluation of biological activity, such as antimicrobial or neuropharmacological effects?
Answer:
- Antimicrobial Activity: Use the serial dilution method to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Neuropharmacological Screening: Assess monoamine oxidase (MAO) inhibition via fluorometric assays or radiolabeled substrate methods. For example, compound 2e in a related study showed MAO inhibition without neurotoxicity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the electronic properties and reactivity of this compound?
Answer:
- DFT Calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO/water) using GROMACS to study conformational stability and ligand-protein binding kinetics .
Validation: Compare computational results with experimental data (e.g., UV-Vis spectra, potentiometric titrations) .
Q. How should researchers address contradictions in biological activity data arising from different synthetic batches or assay conditions?
Answer:
- Batch Consistency: Ensure purity (>98% via HPLC) and characterize each batch with NMR, HRMS, and elemental analysis .
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature) and include positive controls (e.g., fluconazole for antifungal tests) .
- Statistical Analysis: Apply multivariate regression to identify variables (e.g., alkyl chain length) influencing activity trends .
Q. What advanced techniques can resolve challenges in regioselective functionalization of the isoxazoline ring?
Answer:
- Directed C-H Activation: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. Ensure anhydrous conditions and ligand optimization (e.g., SPhos) .
- Protecting Group Strategies: Temporarily block reactive sites (e.g., ethoxy groups) with TBS or acetyl groups during synthesis .
Q. How can potentiometric titration data inform the compound’s solubility and stability in physiological environments?
Answer:
- pKa Determination: Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMF, acetone) to measure half-neutralization potentials (HNPs). Calculate pKa values to predict ionization states at physiological pH .
- Solubility Profiling: Correlate pKa with logP (via HPLC) to design prodrugs or salt forms for improved bioavailability .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Method/Technique | Reference |
|---|---|---|
| pKa | Potentiometric titration (TBAH in DMF) | |
| LogP | Reversed-phase HPLC | |
| Crystal Structure | SC-XRD (SHELXL) |
Q. Table 2. Biological Activity Trends
| Substituent | Antimicrobial MIC (µg/mL) | MAO Inhibition (%) |
|---|---|---|
| Short alkyl chains | >64 | <20 |
| Long alkyl chains (e.g., decyl) | 8–16 | N/A |
| Electron-withdrawing groups | 32–64 | 40–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
